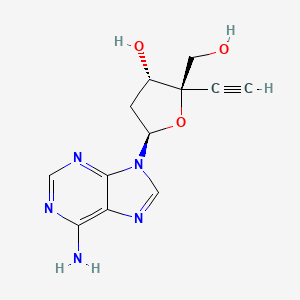

4'-Ethynyl-2'-deoxyadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4’-Etinil-2’-desoxiadenosina es un análogo de nucleósido que ha suscitado un gran interés debido a sus potentes propiedades antivirales. Este compuesto destaca especialmente por su capacidad para inhibir la replicación del virus de la inmunodeficiencia humana tipo 1 (VIH-1) al dirigirse a la enzima transcriptasa inversa . La característica estructural única de la 4’-Etinil-2’-desoxiadenosina es el grupo etinilo en la posición 4’, que juega un papel crucial en su actividad biológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 4’-Etinil-2’-desoxiadenosina suele implicar varios pasos, comenzando a partir de materiales disponibles comercialmente. Una estrategia sintética común comienza con la 2-amino-2’-desoxiadenosina, que sufre una serie de reacciones para introducir el grupo etinilo en la posición 4’ . El proceso incluye pasos de protección y desprotección, así como transformaciones selectivas de grupos funcionales .

Métodos de producción industrial: La producción industrial de 4’-Etinil-2’-desoxiadenosina implica la ampliación de la síntesis de laboratorio a una escala de proceso. Esto suele requerir la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Por ejemplo, Merck & Co. ha desarrollado una síntesis a escala de proceso que implica 12 pasos lineales, incluida una desimetrización enzimática y una glicosilación de Vorbrüggen penúltima .

Análisis De Reacciones Químicas

Tipos de reacciones: La 4’-Etinil-2’-desoxiadenosina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con diferentes propiedades .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la 4’-Etinil-2’-desoxiadenosina incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Las condiciones de reacción suelen implicar temperaturas, disolventes y catalizadores específicos para lograr las transformaciones deseadas .

Principales productos formados: Los principales productos formados a partir de las reacciones de la 4’-Etinil-2’-desoxiadenosina incluyen diversos derivados que conservan el grupo etinilo en la posición 4’. Estos derivados pueden exhibir diferentes actividades biológicas y se utilizan a menudo en investigación y desarrollo posteriores .

Aplicaciones Científicas De Investigación

Antiviral Activity

Nucleoside Reverse Transcriptase Inhibitor

4'-Ethynyl-2'-deoxyadenosine is recognized as a potent nucleoside reverse transcriptase inhibitor (NRTI). Research has demonstrated its effectiveness against both wild-type and multidrug-resistant strains of HIV-1. A study reported that it exhibits a 50% effective concentration ranging from 0.0001 to 0.001 μM, showcasing its high potency compared to existing treatments .

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves its incorporation into viral DNA during replication, leading to chain termination. The compound's structural modifications enhance its stability against deamination, a common resistance mechanism in HIV treatment .

Structural Insights and Bioactivity

Structural Studies

Research utilizing nuclear magnetic resonance (NMR) spectroscopy has provided insights into the sugar ring conformation of this compound and its analogs. These studies highlight how substituents at the 4' position stabilize the sugar ring, which is crucial for the compound's incorporation into DNA by reverse transcriptase .

Comparative Potency

In comparative studies, this compound has been shown to have superior activity against HIV-1 compared to other NRTIs, including those that are FDA-approved. Its ability to maintain efficacy against drug-resistant strains makes it a valuable candidate for further development in antiviral therapies .

Case Studies and Efficacy Testing

In Vivo Studies

In vivo evaluations using human peripheral blood mononuclear cell-transplanted mice infected with HIV-1 revealed that administration of this compound significantly reduced viral replication without adverse effects on the host . These findings underscore its potential as a therapeutic agent in clinical settings.

Clinical Relevance

The compound's effectiveness against various HIV strains suggests its applicability in treating patients with drug-resistant infections. Furthermore, ongoing research aims to explore its use in combination therapies to enhance overall antiviral efficacy and reduce the likelihood of resistance development .

Future Directions and Research Opportunities

Combination Therapies

Future research may focus on the synergistic effects of combining this compound with other antiviral agents to improve treatment outcomes for HIV patients. Investigating its interactions with other NRTIs could provide insights into optimizing treatment regimens.

Broader Applications

Beyond HIV, there is potential for exploring the use of this compound in treating other viral infections. Its structural characteristics may enable it to target various viral reverse transcriptases, warranting further investigation into its broad-spectrum antiviral capabilities .

Mecanismo De Acción

El mecanismo de acción de la 4’-Etinil-2’-desoxiadenosina implica su incorporación en la cadena de ADN viral por la enzima transcriptasa inversa. Una vez incorporado, el grupo etinilo en la posición 4’ evita una mayor extensión de la cadena de ADN, terminando eficazmente la replicación viral . Este compuesto también inhibe la transcriptasa inversa a través de múltiples modos de acción, incluyendo la terminación de la cadena inmediata y retardada . Los objetivos moleculares y las vías implicadas incluyen la enzima transcriptasa inversa y el proceso de síntesis de ADN viral .

Comparación Con Compuestos Similares

La 4’-Etinil-2’-desoxiadenosina a menudo se compara con otros análogos de nucleósidos, como la 4’-Etinil-2-fluoro-2’-desoxiadenosina (EFdA) y la EdAP . Estos compuestos comparten características estructurales similares, pero difieren en sus actividades biológicas y resistencia a la degradación enzimática . Por ejemplo, la EFdA tiene un átomo de flúor en la posición 2, lo que aumenta su estabilidad y reduce la susceptibilidad a la adenosina desaminasa . La EdAP, por otro lado, es un derivado de fosfato de ciclosaligenilo que aumenta la permeabilidad de la membrana e inhibe la replicación del virus de la influenza . La característica única de la 4’-Etinil-2’-desoxiadenosina es su potente inhibición de la transcriptasa inversa del VIH-1, lo que la convierte en un compuesto valioso en la investigación antiviral .

Actividad Biológica

4'-Ethynyl-2'-deoxyadenosine (4'-E-dA) is a synthetic nucleoside analog that has garnered attention for its potent biological activities, particularly as a reverse transcriptase inhibitor. This article explores the compound's mechanisms of action, efficacy against various viral infections, and its potential therapeutic applications.

4'-E-dA features an ethynyl group at the 4' position of the ribose sugar, which plays a crucial role in its biological activity. This modification impedes the extension of nucleotides during DNA synthesis, effectively acting as a chain terminator. The compound's structure allows for increased resistance to deamination by adenosine deaminase (ADA), enhancing its stability and bioavailability in therapeutic contexts .

Table 1: Comparison of 4'-E-dA with Related Compounds

| Compound | Mechanism of Action | Target Virus | Potency (IC50) | Resistance to ADA |

|---|---|---|---|---|

| This compound | RT inhibitor, chain terminator | HIV-1 | Low nanomolar range | High |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | RT inhibitor, chain terminator | HIV-1 | Sub-nanomolar range | Moderate |

| 2'-deoxy-adenosine | Natural nucleoside | HIV-1 | Micromolar range | Low |

Antiviral Activity

Research indicates that 4'-E-dA exhibits significant antiviral activity against HIV-1, particularly in drug-resistant strains. Its mechanism involves selective inhibition of reverse transcriptase (RT), an essential enzyme for viral replication. In vitro studies demonstrate that 4'-E-dA can effectively inhibit viral replication at low concentrations, showcasing its potential as a therapeutic agent for HIV treatment .

Case Study: Efficacy Against Drug-Resistant HIV

In a study involving patients with multidrug-resistant HIV, 4'-E-dA was administered as part of a combination therapy. Results indicated a marked reduction in viral load within weeks of treatment initiation. The compound's ability to maintain efficacy in the presence of resistance mutations highlights its clinical relevance .

Cytotoxicity and Safety Profile

While evaluating the safety profile of 4'-E-dA, researchers conducted cytotoxicity assays across various cell lines. The findings suggest that at therapeutic concentrations, 4'-E-dA exhibits minimal cytotoxic effects, making it a promising candidate for further clinical development .

Table 2: Cytotoxicity Results of 4'-E-dA

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 1 | >90 |

| HCT116 | 10 | >85 |

| Jurkat (T-cells) | 5 | >80 |

Future Directions and Research Findings

Current research is focused on expanding the therapeutic applications of 4'-E-dA beyond HIV. Preliminary studies suggest potential efficacy against other viral infections, including influenza A. The compound's unique mechanism as a DNA chain terminator may provide a novel approach to combatting RNA viruses, despite their typical reliance on RNA-dependent mechanisms for replication .

Propiedades

Fórmula molecular |

C12H13N5O3 |

|---|---|

Peso molecular |

275.26 g/mol |

Nombre IUPAC |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1 |

Clave InChI |

HMIGVKANVVLEOA-JOAULVNJSA-N |

SMILES isomérico |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |

SMILES canónico |

C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.